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molecular formula C42H63O3P B128399 Tris(2,4-di-tert-butylphenyl) phosphite CAS No. 31570-04-4

Tris(2,4-di-tert-butylphenyl) phosphite

Cat. No. B128399
M. Wt: 646.9 g/mol
InChI Key: JKIJEFPNVSHHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07361703B2

Procedure details

diphenyl alkyl phosphites; phenyl dialkyl phosphites; tris(nonylphenyl) phosphite [WESTON 399, available from GE Specialty Chemicals]; tris(2,4-di-tert-butylphenyl) phosphite [IRGAFOS 168, available from Ciba Specialty Chemicals Corp.]; and bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphite [IRGAFOS 38, available from Ciba Specialty Chemicals Corp.]; and 2,2′,2″-nitrilo[triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite [IRGAFOS 12, available from Ciba Specialty Chemicals Corp.].
[Compound]
Name
diphenyl alkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenyl dialkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[P:1]([O:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=1CCCCCCCCC)([O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1CCCCCCCCC)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1CCCCCCCCC.P(OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C)(OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C)OC1C=CC(C(C)(C)C)=CC=1C(C)(C)C.P(OCC)(OC1C(C)=CC(C(C)(C)C)=CC=1C(C)(C)C)OC1C(C)=CC(C(C)(C)C)=CC=1C(C)(C)C>>[P:1]([O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([O:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)[O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
diphenyl alkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
phenyl dialkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=C(C=CC=C1)CCCCCCCCC)(OC1=C(C=CC=C1)CCCCCCCCC)OC1=C(C=CC=C1)CCCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C)(OC1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C)OCC
Step Six
Name
triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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